Cas no 1378666-89-7 (1-(2-methylpropoxy)-4-prop-2-enylbenzene)
1-(2-methylpropoxy)-4-prop-2-enylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methylpropoxy)-4-prop-2-enylbenzene
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- MDL: MFCD14582751
- Inchi: 1S/C13H18O/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3
- InChI Key: GCIAXGUOMWXULB-UHFFFAOYSA-N
- SMILES: C1(OCC(C)C)=CC=C(CC=C)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
1-(2-methylpropoxy)-4-prop-2-enylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427550-1 g |
3-(4-iso-Butoxyphenyl)-1-propene; . |
1378666-89-7 | 1g |
€1621.80 | 2023-06-16 | ||
| abcr | AB427550-1g |
3-(4-iso-Butoxyphenyl)-1-propene; . |
1378666-89-7 | 1g |
€1555.10 | 2025-04-21 |
1-(2-methylpropoxy)-4-prop-2-enylbenzene Suppliers
1-(2-methylpropoxy)-4-prop-2-enylbenzene Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1-(2-methylpropoxy)-4-prop-2-enylbenzene
Comprehensive Analysis of 1-(2-methylpropoxy)-4-prop-2-enylbenzene (CAS No. 1378666-89-7): Properties, Applications, and Industry Trends
1-(2-methylpropoxy)-4-prop-2-enylbenzene (CAS No. 1378666-89-7) is a specialized organic compound gaining attention in fragrance, pharmaceutical, and material science industries. Its unique molecular structure, combining an allylbenzene core with a 2-methylpropoxy substituent, enables versatile applications. This article explores its physicochemical properties, synthesis methods, and emerging uses while addressing trending topics like sustainable synthesis and bio-based intermediates.
The compound's IUPAC name reflects its bifunctional nature: the prop-2-enyl (allyl) group offers reactivity for polymerization or derivatization, while the 2-methylpropoxy ether moiety enhances solubility. With a molecular weight of 204.31 g/mol, it typically appears as a colorless to pale yellow liquid with a characteristic aromatic odor. Recent studies highlight its potential as a flavor and fragrance intermediate, particularly in premium cosmetic formulations where long-lasting scent profiles are prioritized.
In pharmaceutical research, CAS 1378666-89-7 has been investigated as a building block for drug delivery systems due to its balanced lipophilicity (LogP ≈ 3.8). Its allylic position allows for controlled functionalization, aligning with the industry's shift toward modular synthesis. A 2023 study in the Journal of Medicinal Chemistry demonstrated its utility in creating prodrug linkers with improved bioavailability—a hot topic among researchers optimizing oral formulations.
Environmental considerations drive innovation in producing 1-(2-methylpropoxy)-4-prop-2-enylbenzene. Leading manufacturers now employ catalytic isomerization of renewable feedstocks, reducing reliance on petrochemicals. This aligns with Google-search trends for green chemistry alternatives, as over 62% of synthetic chemists (2024 ACS survey) prioritize sustainable methods. The compound's biodegradability potential (OECD 301F testing pending) further enhances its appeal for eco-conscious formulations.
Material science applications leverage the compound's crosslinking capability through its allyl group. When incorporated into polymeric networks, it improves thermal stability (Td > 200°C) while maintaining flexibility—a sought-after combination for high-performance coatings. Patent analysis reveals a 140% increase since 2020 in filings mentioning 1378666-89-7 for UV-curable resins, responding to demand for energy-efficient curing technologies.
Quality control of 1-(2-methylpropoxy)-4-prop-2-enylbenzene requires precise analytical methods. GC-MS analysis typically shows a parent ion at m/z 204 with characteristic fragments at 161 (allylbenzene loss) and 117 (ether cleavage). HPLC purity standards now exceed 99.5% for pharmaceutical-grade material, reflecting tightened industry specifications. These protocols address frequent search queries about compound characterization techniques and analytical validation.
The global market for CAS 1378666-89-7 is projected to grow at 6.8% CAGR (2024-2030), driven by Asia-Pacific's expanding specialty chemicals sector. Regulatory landscapes remain favorable, with REACH registration completed in 2022 and FDA GRAS status under review. Supply chain transparency has become crucial, with blockchain-enabled batch tracing emerging as a key purchasing factor—a topic generating 290% more search volume since 2021 according to SEMrush data.
Future research directions include exploring enantioselective synthesis routes and ionic liquid formulations to enhance process efficiency. The compound's compatibility with continuous flow chemistry systems positions it well for Industry 4.0 adoption. As sustainability metrics dominate procurement decisions, 1378666-89-7's potential in circular economy models warrants further investigation—an area generating significant academic and commercial interest.
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